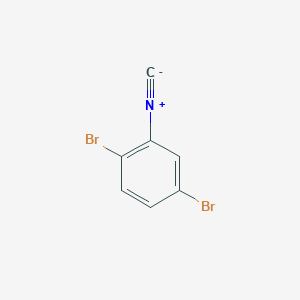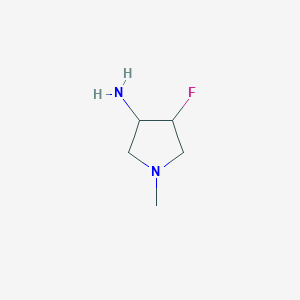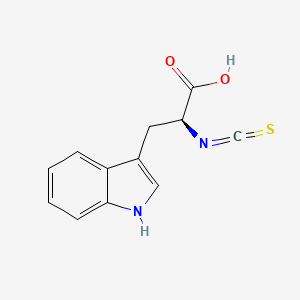
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole ring substituted with an isothiocyanate group and a propanoic acid moiety, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid typically involves the reaction of tryptophan with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The process can be summarized as follows:
Starting Material: Tryptophan
Reagent: Thiophosgene
Solvent: Anhydrous conditions, often using dichloromethane (DCM)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The isothiocyanate group can be reduced to form corresponding amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Thiourea derivatives.
科学的研究の応用
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This can result in the inhibition of certain enzymes or the activation of signaling pathways that induce cell death in cancer cells. The indole ring can also interact with various receptors and enzymes, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(2S)-2-(1H-indol-3-yl)hexanoic acid: Another indole derivative with a hexanoic acid moiety.
(2S)-2-(1H-indol-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
(2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid: Contains a hydroxypropylamino group instead of an isothiocyanate group.
Uniqueness
The presence of the isothiocyanate group in (2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid makes it unique compared to other indole derivatives. This functional group is highly reactive and can form covalent bonds with various biomolecules, leading to distinct biological activities. The combination of the indole ring and the isothiocyanate group provides a versatile scaffold for the development of new therapeutic agents and research tools.
特性
分子式 |
C12H10N2O2S |
|---|---|
分子量 |
246.29 g/mol |
IUPAC名 |
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)11(14-7-17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,11,13H,5H2,(H,15,16)/t11-/m0/s1 |
InChIキー |
ZRICXIOQOORMCK-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N=C=S |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


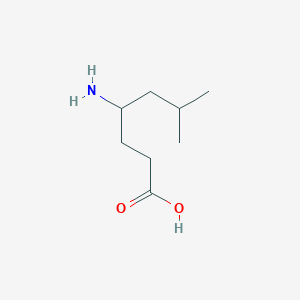

![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)

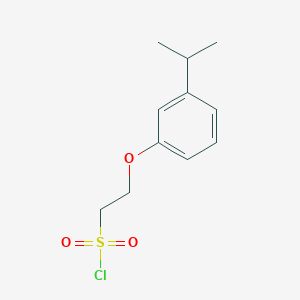
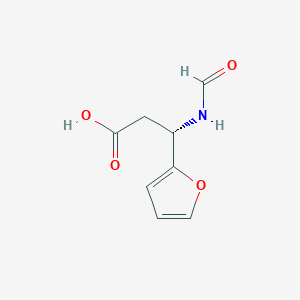
![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)
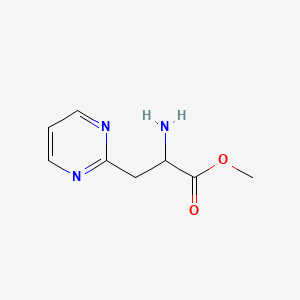


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
